molecular formula C12H10N4OS B1384546 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1204298-46-3

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384546
CAS RN: 1204298-46-3
M. Wt: 258.3 g/mol
InChI Key: ZSUNRRTZKNVOAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized . Chiral groups were introduced on the structure of 8IIId, and two chiral configurations were respectively synthesized, which are 8Vc and 8Vd .


Chemical Reactions Analysis

The compound has been evaluated for its antifungal activities . Physiological and biochemical studies showed that the primary action mechanism of compound 8Vc on Valsa mali may involve changing mycelial morphology and increasing cell membrane permeability .

Scientific Research Applications

Development in Cognitive Disorders Treatment

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their applications in treating cognitive disorders. For instance, a specific derivative named PF-04447943, a novel PDE9A inhibitor, was developed using parallel synthetic chemistry and structure-based drug design. It's reported to elevate central cGMP levels in the brain and CSF of rodents, exhibit procognitive activity in several rodent models, and stabilize synapses in an amyloid precursor protein transgenic mouse model. Clinical trials have shown that it's well-tolerated in humans and effectively elevates cGMP in cerebral spinal fluid, making it a promising pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Antimicrobial and Anticancer Applications

Compounds based on the this compound structure have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives like 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones have shown inhibition against DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria, indicating their potential as antimicrobial agents. These studies explore various structural modifications to enhance antimicrobial potency (Ali et al., 2003). Moreover, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some showing significant inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Advancements in Chemical Synthesis and Molecular Structure Analysis

There have been significant advancements in the synthesis of novel compounds based on the this compound scaffold. Studies have explored various synthetic pathways and structural analyses to understand the properties and potential applications of these compounds. For instance, a study presented a crystal structure analysis of a specific compound, revealing detailed intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wang et al., 2012).

Future Directions

The compound has shown significant potential in the field of cancer treatment . It has also demonstrated that it could be further modified as a fungicide . These results provide a valuable reference for future research and development of drugs with the pyrazolo[3,4-d]pyrimidin-4-one skeleton .

Biochemical Analysis

Biochemical Properties

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has shown interactions with other biomolecules, such as cyclin A2, which forms a complex with CDK2 to regulate its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases, which are enzymes that play a crucial role in the execution of apoptosis . Furthermore, this compound affects cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), which is essential for cell cycle progression . Additionally, the compound induces changes in gene expression by modulating the activity of transcription factors, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to the development of resistance in some cancer cell lines . This resistance is often associated with mutations in the CDK2 gene or the upregulation of compensatory signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys . The compound also affects metabolic flux by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution . Additionally, binding proteins in the blood, such as albumin, play a role in its transport and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound contains targeting signals that direct it to these compartments, where it exerts its inhibitory effects on CDK2 and other biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .

properties

IUPAC Name

1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNRRTZKNVOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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